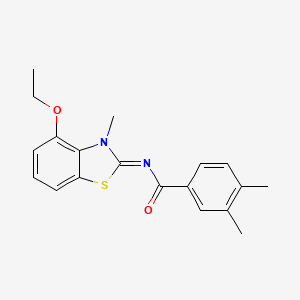

![molecular formula C15H19NO B2983169 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 36391-94-3](/img/structure/B2983169.png)

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

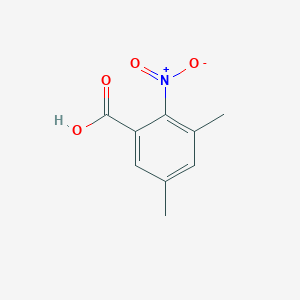

“8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical compound with the CAS Number: 36391-94-3 . It has a molecular weight of 229.32 and its IUPAC name is (1R,5S)-8-((S)-1-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one . The compound is typically in the form of a yellow to brown solid .

Synthesis Analysis

The synthesis of this compound and similar structures has been a topic of research due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular formula of this compound is C15H19NO . The InChI code is 1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 . The compound has a complexity of 267 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.32 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass is 229.146664230 g/mol and the monoisotopic mass is 229.146664230 g/mol . The topological polar surface area is 20.3 Ų .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities. Research efforts are directed towards the stereoselective preparation of this structure, which is crucial for the synthesis of natural products like cocaine and atropine .

Enantioselective Synthesis

The enantioselective construction of the bicyclic scaffold is of significant interest due to its relevance in producing compounds with specific chirality. This is important for the development of pharmaceuticals where the S-enantiomer of a compound may have a different biological activity compared to its R-enantiomer .

Biological Activity Studies

Compounds with the 8-azabicyclo[3.2.1]octane structure are studied for their biological activities, including their potential as central nervous system stimulants, local anesthetics, and bronchodilators. This research has implications for developing new medications .

Methodological Research

The compound serves as a model for methodological studies in organic chemistry, such as the exploration of new synthetic pathways and reaction mechanisms. This includes the development of new enantioselective catalysts and reaction conditions .

Material Science

The rigid bicyclic structure of the compound makes it a candidate for the design of new materials with specific mechanical properties. It could be used in the development of polymers or other materials where structural integrity is paramount .

Chemical Education

Due to its complexity and relevance in natural product synthesis, this compound is also used in chemical education to teach advanced synthetic techniques and stereochemistry concepts to students .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and spectroscopy to help identify or quantify other substances .

Computational Chemistry

The compound’s structure is used in computational chemistry to model interactions with biological targets, predict reactivity patterns, and design new compounds with desired properties through computer simulations .

Propiedades

IUPAC Name |

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZQDGLKXBERKJ-XGNXJENSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

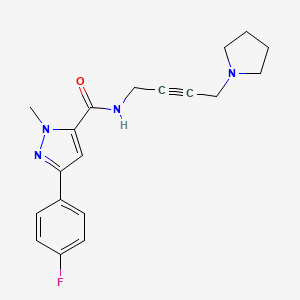

![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)

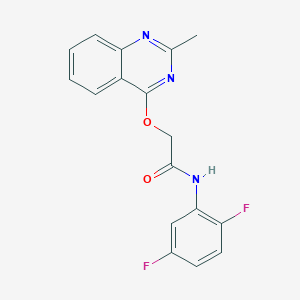

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)

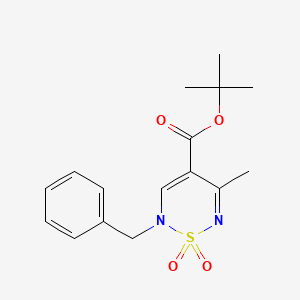

![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)

![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)

![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)

![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)